Vonoprazan Fumarate (TAK-438) is a novel, orally active, potassium-competitive acid blocker (P-CAB) [, , ]. It represents a new class of antisecretory drugs [, ], offering a potent and long-lasting inhibitory effect on gastric acid secretion []. Vonoprazan Fumarate is distinct from traditional proton-pump inhibitors (PPIs) in its mechanism of action, offering advantages such as rapid onset of action and prolonged inhibition of intragastric acidity [].
Synthesis Analysis
Four-Step Process: Starting from 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate, the process involves ester hydrolyzing, methylamine substitution, sulfonyl chloride substitution, and amide reduction []. This strategy focuses on controllable impurity and acceptable overall yield [].
Five-Step Process: This method utilizes 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde (I) as a starting material and involves alcoholysis reaction with 2-fluorobenzonitrile, cycloaddition reaction with furan, Boc protection, sulfonyl chloride substitution, and deprotection followed by salt formation with fumaric acid []. This method emphasizes fewer reaction steps, mild reaction conditions, and suitability for industrial production [].
Alternative Pathway: This route employs 2'-fluoroacetophenone (II) as a starting material and involves reacting with ammonium acetate, cyclization with 2-bromopropanal, sulfonyl chloride substitution, N-bromosuccinimide substitution, methylamination, and salt formation with fumaric acid []. This method avoids toxic reagents and offers advantages such as simple technology, mild conditions, and high yield [].
Intermediate Synthesis: A dedicated method focuses on the synthesis of the Vonoprazan Fumarate intermediate, 5-(2-fluorophenyl)-1H-pyrrole-3-methanal []. Starting with 2-fluoroacetophenone, the process involves condensation with allylamine, ring-closing reaction catalyzed by a metal catalyst, followed by sequential bromination, hydrolysis, and oxidation [].
Mechanism of Action
Vonoprazan Fumarate acts as a potassium-competitive acid blocker [, , , , ]. It binds reversibly to the potassium-binding site of the H+, K+-ATPase enzyme in gastric parietal cells [, ]. This binding prevents the enzyme from transporting potassium ions into the cell, ultimately blocking gastric acid secretion []. The reversible and competitive nature of binding differentiates it from PPIs, which bind irreversibly [].
Physical and Chemical Properties Analysis
High Water Solubility: The pyroglutamate salt of Vonoprazan (TAK-438P) exhibits high water solubility, making it suitable for injection dosage forms [].
Stability: Vonoprazan Fumarate has shown good stability in specific formulations, indicating its suitability for pharmaceutical development [].
Crystalline Forms: Research indicates the existence of different crystalline forms of Vonoprazan Fumarate, each with potentially unique properties [, ].
Applications
In Vitro Metabolism Studies: Researchers have utilized Vonoprazan Fumarate to investigate its metabolic pathways and the enzymes involved in its metabolism, both in human hepatocytes and in rat and dog models [, ]. This research helps in understanding the pharmacokinetic profile and potential drug-drug interactions [].
Bioequivalence Studies: The development and validation of LC-MS/MS methods for quantifying Vonoprazan Fumarate in biological samples enable researchers to conduct bioequivalence studies [, ]. This research ensures the consistency and effectiveness of different formulations and drug delivery methods [].
Drug Impurity Analysis: Vonoprazan Fumarate research involves identifying and characterizing process-related impurities using techniques like HPLC and LC-MS []. This analysis ensures the purity and safety of the drug substance [].
Formulation Development: Researchers have developed various formulations of Vonoprazan Fumarate, including enteric-coated tablets, capsules, and effervescent tablets [, , ]. These formulations aim to improve drug delivery, enhance patient compliance, and optimize therapeutic outcomes [, , ].
Drug-Drug Interaction Studies: Due to its metabolism by cytochrome P450 enzymes, in vitro and in vivo studies using probe drug cocktails have been conducted to assess the potential for drug-drug interactions with Vonoprazan Fumarate [].
Related Compounds
TAK-438
Compound Description: TAK-438 is the free base form of Vonoprazan Fumarate. [] It exhibits potent acid-suppressing activity by inhibiting the H+,K+-ATPase enzyme in gastric parietal cells. []
Relevance: TAK-438 is the active moiety of Vonoprazan Fumarate, meaning that Vonoprazan Fumarate is metabolized in the body to release TAK-438, which then exerts the desired pharmacological effects. []
TAK-438F
Compound Description: TAK-438F is another designation for Vonoprazan Fumarate. []
TAK-438P
Compound Description: TAK-438P, Vonoprazan Pyroglutamate, is a water-soluble prodrug of Vonoprazan Fumarate being explored for its potential as an injectable formulation. [] It displays a more potent antisecretory effect than TAK-438F. []
Relevance: TAK-438P is structurally similar to Vonoprazan Fumarate and is metabolized to release the active moiety, TAK-438. It highlights the ongoing research to develop different formulations and prodrugs of Vonoprazan Fumarate with improved properties. []
M-I
Compound Description: M-I is a major oxidative metabolite of Vonoprazan Fumarate, formed primarily by the enzyme CYP3A4. [, ]
Relevance: This metabolite provides insights into the metabolic pathway of Vonoprazan Fumarate in the body. Understanding the metabolites is crucial for assessing potential drug interactions and safety profiles. [, ]
M-II-G
Compound Description: M-II-G is a major metabolite of Vonoprazan Fumarate in dogs, formed by the glucuronidation of a secondary metabolite (M-II) that originates from the non-oxidative metabolism of M-I. []
Relevance: This metabolite highlights the species-specific metabolism of Vonoprazan Fumarate. While M-II-G is predominant in dogs, it may have different levels of significance in humans. []
M-I-G
Compound Description: M-I-G is a glucuronide conjugate of the metabolite M-I and is a major component found in the bile of rats administered with Vonoprazan Fumarate. []
Relevance: Similar to M-II-G, M-I-G signifies a metabolic pathway of Vonoprazan Fumarate that involves conjugation reactions to increase water solubility for excretion. []
N-demethylated TAK-438
Compound Description: N-demethylated TAK-438 is a metabolite of Vonoprazan Fumarate observed specifically in in vitro studies, primarily formed by the enzyme CYP3A4. []
Relevance: This metabolite, though identified in vitro, emphasizes the potential for multiple metabolic pathways for Vonoprazan Fumarate. Further research is needed to confirm its presence and significance in vivo. []
TAK-438 N-sulfate
Compound Description: TAK-438 N-sulfate is a metabolite formed by the sulfation of TAK-438, the free base form of Vonoprazan Fumarate. This reaction is mainly catalyzed by the enzyme SULT2A1. []
Relevance: This metabolite highlights another metabolic pathway, sulfation, which contributes to the metabolism of Vonoprazan Fumarate. []
M-IV-Sul
Compound Description: M-IV-Sul is a metabolite of Vonoprazan Fumarate formed through a two-step process: sulfation of TAK-438 by SULT2A1, followed by oxidation of the resulting TAK-438 N-sulfate by CYP2C9. []
Relevance: The formation of M-IV-Sul highlights the complexity of Vonoprazan Fumarate's metabolic pathways, involving sequential reactions by different enzymes. []
Compound Description: This compound is a process-related impurity identified during the synthesis of Vonoprazan Fumarate. []
Relevance: Understanding and controlling the formation of such impurities is crucial for ensuring the quality and safety of the final drug product. []
Lansoprazole
Compound Description: Lansoprazole belongs to the proton pump inhibitor (PPI) class of drugs. [, ] PPIs are commonly used to treat acid-related disorders but have limitations, such as slower onset of action and variability in efficacy. [, ]
Relevance: Lansoprazole serves as a comparator drug in many studies evaluating the efficacy and safety of Vonoprazan Fumarate. Vonoprazan Fumarate has demonstrated a more rapid and potent acid-suppressing effect compared to lansoprazole in preclinical and clinical studies. [, ]
Rabeprazole
Compound Description: Rabeprazole is another PPI frequently used in the treatment of acid-related diseases. [, ]
Relevance: Similar to lansoprazole, rabeprazole is often used as a reference drug in clinical trials to assess the efficacy and safety profile of Vonoprazan Fumarate in various indications, including H. pylori eradication and reflux esophagitis. [, ]
Esomeprazole
Compound Description: Esomeprazole is a PPI that is commonly prescribed for the treatment of GERD and other acid-related conditions. [, ]
Relevance: Esomeprazole is another PPI that is compared with Vonoprazan Fumarate. [, ] In several studies, Vonoprazan Fumarate has exhibited superior efficacy compared to esomeprazole in terms of symptom relief and healing rates in patients with acid-related disorders. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Vonoprazan is a member of pyrroles. Vonoprazan is a potassium-competitive acid blocker (PCAB) that inhibits H+, K+-ATPase-mediated gastric acid secretion. PCABs represent an alternative to proton-pump inhibitors for the treatment of acid-related disorders. Unlike proton-pump inhibitors, PCABs are not affected by CYP2C19 genetic polymorphisms and do not require acid-resistant formulations. Furthermore, vonoprazan is 350-times more potent than the proton-pump inhibitor [lansoprazole], thanks to its ability to accumulate in the gastric corpus mucosa, specifically in the parietal cells. In February 2015, vonoprazan was first marketed in Japan for the treatment of acid-related disorders and as an adjunct to Helicobacter pylori (H. pylori) eradication. In May 2022, the FDA approved the use of vonoprazan in a co-packaged product containing amoxicillin and clarithromycin for the treatment of H. pylori infection. Studies have shown that the concomitant use of vonoprazan, amoxicillin, and clarithromycin leads to an H. pylori eradication rate of approximately 90%. See also: Vonoprazan Fumarate (active moiety of).
PIM Kinase Inhibitor TP-3654 is an orally available, second-generation and selective ATP-competitive inhibitor of proviral integration site for Moloney murine leukemia virus (PIM) kinases, with potential antineoplastic activity. Upon oral administration, PIM kinase inhibitor TP-3654 selectively binds to and prevents the activation of the PIM kinases. This prevents the activation of PIM-mediated signaling pathways and inhibits proliferation in cells that overexpress PIM. PIMs, constitutively active proto-oncogenic serine/threonine kinases, are upregulated in various types of cancers and play key roles in tumor cell proliferation and survival.
TP-808 is a key intermediate in the synthesis of synthetic tetracycline antibiotics. TP808 is a useful intermediate for the synthesis of diverse tetracycline antibiotics.
TP 9201 is a platelet integrin alphaIIbbeta3 (GPIIb/IIIa) antagonist; a synthetic RGD-containing cyclic peptide; may be effective in prevention of re-thrombosis after thromolytic therapy without adversely affecting hemostasis.